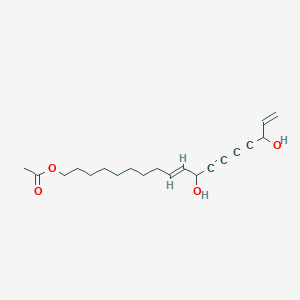

11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and analysis of complex organic compounds involve multiple steps, including Diels-Alder reactions, cycloadditions, and specific transformations to achieve desired molecular structures. These processes are crucial for elucidating the chemical and physical properties of novel compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves stepwise reactions, starting from simpler precursors. For example, Diels-Alder reactions and cycloadditions are common methods used to construct cyclic structures in steroids and related compounds. These methods allow for the introduction of multiple functional groups and stereochemical control, which are essential for the synthesis of complex molecules (Baranovsky et al., 2007).

Molecular Structure Analysis

NMR (Nuclear Magnetic Resonance) and mass spectrometry are pivotal in the structural elucidation of organic compounds. These techniques provide detailed information about the molecular framework and functional groups present in the compound, facilitating the determination of its exact molecular structure (Baranovskii et al., 2011).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of diene systems can enable Diels-Alder reactions, which are useful for synthesizing cyclic structures and introducing new functional groups (Hashimoto et al., 1979).

Scientific Research Applications

Phytochemistry Studies : A study by Liu, Zschocke, and Bauer (1998) identified 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate in the dichloromethane extract of the roots of Angelica pubescens f. biserrata, along with other compounds. This research highlights the compound's presence in natural extracts and its potential biological activities [Liu, Zschocke, & Bauer, 1998].

Inhibitory Effects on Enzymes : Another study by Liu et al. (1998) found that 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate showed prominent inhibitory effects on 5-lipoxygenase and cyclooxygenase in vitro. This suggests the compound's potential in influencing inflammatory processes [Liu et al., 1998].

Synthesis and Photochemical Reactions : Research by Obayashi, Mizuta, and Noguchi (1979) explored the photochemical reactions of related steroid compounds, showcasing the potential for synthetic applications and the creation of novel compounds through photochemical methods [Obayashi, Mizuta, & Noguchi, 1979].

Synthetic Methodology Development : A study by Block and Abecassis (1982) described a method for the stereoselective synthesis of substituted dienes, potentially applicable to the synthesis of compounds like 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate. This underscores the importance of developing synthetic strategies for such complex molecules [Block & Abecassis, 1982].

Chemical Transformation Studies : Liu, Stuhmiller, and Mcmorris (1988) conducted research on the transformation of steroid compounds, which may be relevant to understanding the chemical properties and potential modifications of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate [Liu, Stuhmiller, & Mcmorris, 1988].

properties

IUPAC Name |

[(9E)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVURZXYIXNNJCG-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCCCCCCC/C=C/C(C#CC#CC(C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate | |

CAS RN |

52691-49-3 |

Source

|

| Record name | (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.